molecular formula C15H14F3NO6 B2535601 Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate CAS No. 860788-97-2

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate

Cat. No.: B2535601
CAS No.: 860788-97-2
M. Wt: 361.273
InChI Key: XREKOXGWCNYNLG-UHFFFAOYSA-N
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Description

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate is a malonate derivative featuring a nitro group, a trifluoromethyl group, and an allyl substituent on the central malonate core. The compound is structurally characterized by:

  • Ester groups: Two methyl esters at the malonate termini.
  • Aromatic substitution: A 2-nitro-4-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects.
  • Allyl substituent: A propene-derived side chain at the malonate α-carbon, enhancing reactivity in cycloaddition or alkylation reactions .

Properties

IUPAC Name

dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-prop-2-enylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-6-5-9(15(16,17)18)8-11(10)19(22)23/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREKOXGWCNYNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitro-4-(trifluoromethyl)benzaldehyde and dimethyl malonate.

    Condensation Reaction: The first step involves a condensation reaction between 2-nitro-4-(trifluoromethyl)benzaldehyde and dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Alkylation: The intermediate compound is then subjected to alkylation using allyl bromide in the presence of a base like potassium carbonate. This step introduces the allyl group into the molecule.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Esterification and Transesterification

The malonate backbone permits ester exchange reactions under acidic or basic conditions. For example:

  • Alcoholysis : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts replaces methyl ester groups, forming new diesters.

  • Saponification : Treatment with NaOH hydrolyzes ester groups to carboxylic acids, which can be re-esterified using reagents like thionyl chloride (SOCl₂) in methanol .

Table 1: Esterification Pathways

Reaction TypeConditionsProduct
AlcoholysisH₂SO₄, ROH, refluxDialkyl malonate
Saponification5 M NaOH, 60°CMalonic acid derivative
Re-esterificationSOCl₂, MeOHMethyl/ethyl ester

Nucleophilic Substitution

The nitro group at the 2-position activates the aromatic ring for nucleophilic substitution, particularly under reducing conditions:

  • Catalytic Hydrogenation : Hydrogenation with Pd/C or Raney Ni reduces the nitro group to an amine, forming intermediates like 2-aminophenylmalonate. This intermediate undergoes intramolecular cyclization via aminolysis to yield oxindole derivatives .

Key Steps :

  • NO2H2/catalystNH2\text{NO}_2 \xrightarrow{\text{H}_2/\text{catalyst}} \text{NH}_2

  • Cyclization: Amine attacks adjacent ester, forming a 5-membered ring.

Allylic Functionalization

The allyl group participates in allylic alkylation and oxidation:

  • Allylic–Allylic Alkylation (AAA) : In the presence of Lewis acids (e.g., ZnBr₂), the allyl group undergoes coupling with pronucleophiles like nitroisoxazoles, expanding the carbon skeleton .

  • Oxidation : Ozonolysis or epoxidation converts the allyl group to carbonyl or epoxide functionalities.

Electrophilic and Radical Reactions

The trifluoromethyl (CF₃) group influences electronic properties, enabling:

  • Electrophilic Trifluoromethylation : Hypervalent iodine reagents (e.g., Togni’s reagent) facilitate CF₃ transfer in Pd-mediated reactions .

  • Radical Pathways : Under UV light or initiators (e.g., AIBN), the CF₃ group may participate in radical chain reactions, forming C–CF₃ bonds with thiols or alkenes .

Cyclization and Rearrangement

Post-hydrogenation intermediates undergo intramolecular reactions:

  • Oxindole Formation : Reduction of the nitro group followed by cyclization yields N-hydroxy-2-oxindole or 2-oxindole derivatives, which are pharmacologically relevant .

  • Claisen Rearrangement : The allyl group may undergo -sigmatropic shifts under thermal conditions, though this is less documented for nitro-substituted systems.

Comparative Reactivity

Table 2: Substituent Effects on Reactivity

SubstituentImpactExample Reaction
AllylEnhances allylic reactivityAAA with nitroisoxazoles
CF₃Electron withdrawalFacilitates electrophilic substitution
NO₂Directs nucleophilic attackHydrogenation to amine

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis, which is critical for halting tumor growth.

Case Study : In vitro assays showed that the compound reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity against these cancers.

Antimicrobial Properties

This compound may also exhibit antimicrobial activity against a range of pathogens. Studies suggest that its derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for further investigation in antimicrobial drug development.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways relevant to disease progression, particularly those associated with neurodegenerative diseases.

Agrochemicals

The unique structural features of this compound make it suitable for applications in agrochemicals. Its biological activity suggests potential use as a pesticide or herbicide.

Pesticidal Activity

Research into similar compounds indicates that they can act as effective pesticides by interfering with the metabolic processes of pests. The trifluoromethyl group may enhance lipophilicity, improving absorption and efficacy against target organisms.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and materials due to its reactive functional groups.

Polymer Synthesis

The compound can participate in polymerization reactions, leading to the development of new materials with tailored properties for applications in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, while the allyl group can undergo covalent modifications. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related malonates (Table 1). Key differences include substituent effects on yield, steric/electronic properties, and applications.

Key Findings from Comparison

Substituent Effects on Reactivity: The allyl group in the target compound distinguishes it from non-allylated analogues (e.g., 2a, 2e) by enabling cycloaddition pathways, as seen in . Trifluoromethyl vs.

Ester Group Influence :

  • Ethyl esters (e.g., 2e) improve solubility in organic solvents compared to methyl esters (2a), but methyl esters may offer better crystallinity for structural characterization .

Synthetic Yields :

  • Yields for allyl-containing malonates are generally lower (e.g., 39% for compound 2g in ) due to steric challenges during substitution. The target compound’s yield is likely comparable (39–55%) based on similar methods .

Biological Relevance: Piperazine-substituted analogues (e.g., 7u) exhibit antimicrobial activity, whereas the target compound’s allyl group may favor non-biological applications like materials science or catalysis .

Spectroscopic Data Consistency :

  • All compounds in Table 1 were validated via ¹H/¹³C NMR and HRMS, ensuring structural fidelity despite substituent variations .

Q & A

Q. How do solvent polarity and proticity affect the compound’s tautomeric equilibrium in solution?

  • Methodological Answer : Tautomerism (keto-enol) is probed via UV-Vis spectroscopy (λmax shifts ≈ 20 nm in DMSO vs. hexane) and ¹H NMR (integration of enolic -OH protons). Solvents with high dielectric constants (ε > 30) stabilize the enol form, enhancing conjugation with the nitro group .

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